1-Hydroxyoct-7-EN-4-one
Description
Structure
3D Structure
Properties
CAS No. |
121723-80-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-hydroxyoct-7-en-4-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h2,9H,1,3-7H2 |
InChI Key |
VTUMZIFGQBQRIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Hydroxyoct 7 En 4 One and Its Enantiomers
Stereoselective Synthesis of 1-Hydroxyoct-7-EN-4-one Precursors
The strategic construction of chiral precursors is fundamental to the efficient synthesis of enantiomerically pure this compound. This involves the creation of key fragments with defined stereochemistry, which are then elaborated to the final target.
Asymmetric Approaches to Chiral Alkyne and Alkene Building Blocks
The terminal alkene and the C1-C3 portion of this compound can be envisioned as arising from chiral alkyne or alkene building blocks. Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of unsaturated compounds into chiral molecules. ajchem-b.com For instance, chiral catalysts based on iridium or rhodium are effective for the hydrogenation of various alkenes, while ruthenium catalysts can be used for the reduction of alkynes. ajchem-b.com
Another highly effective strategy is the asymmetric addition of terminal alkynes to aldehydes, which generates chiral propargyl alcohols. mdpi.com These alcohols are valuable intermediates that can be further elaborated. For example, a (S,S)-ProPhenol-catalyzed direct asymmetric addition of methyl propiolate to various aliphatic aldehydes has been shown to produce the corresponding (R)-configured propargyl alcohols in good yields and with excellent enantioselectivities (97–99% ee). mdpi.com Such a propargyl alcohol could serve as a precursor to the C1-C4 fragment of the target molecule.
Table 1: Asymmetric Addition of Methyl Propiolate to Aliphatic Aldehydes mdpi.com Data based on analogous reactions from cited literature.
| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Butyraldehyde | (S,S)-ProPhenol/Zn(OTf)₂ | 71 | 98 |
| Hexanal | (S,S)-ProPhenol/Zn(OTf)₂ | 73 | 99 |
| Isovaleraldehyde | (S,S)-ProPhenol/Zn(OTf)₂ | 63 | 97 |
Chemo- and Regioselective Functionalization Techniques
Polyfunctional molecules like the precursors to this compound require synthetic methods that can selectively target a single functional group while leaving others intact. Chemoenzymatic synthesis, which combines the strategic advantages of chemical and enzymatic reactions, offers powerful solutions for such challenges. nih.govbeilstein-journals.org Enzymes, such as cytochrome P450 monooxygenases, can perform late-stage C-H functionalization with high regio- and stereoselectivity on complex scaffolds, a task that is often difficult to achieve with traditional chemical methods. chemrxiv.org
For a precursor containing multiple potentially reactive sites, a chemoenzymatic approach could be used to selectively hydroxylate a specific carbon atom or to perform a Baeyer-Villiger oxidation on a ketone without affecting an existing alkene. chemrxiv.org This strategy is particularly relevant in polyketide synthesis, where molecules with multiple carbonyl and hydroxyl groups are common. nih.gov The targeted use of ketoreductase (KR) domains, for example, allows for the stereospecific reduction of β-keto groups to produce specific β-hydroxy stereoisomers, which is directly applicable to the core structure of this compound. nih.gov
Enantioselective Construction of this compound
The direct construction of the β-hydroxy ketone moiety with precise stereocontrol is a critical step in synthesizing enantiomers of this compound. Several powerful asymmetric methodologies can be employed to achieve this transformation.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com This strategy is highly effective for asymmetric aldol (B89426) reactions to produce β-hydroxy ketones. numberanalytics.comcam.ac.uk
Evans' oxazolidinone auxiliaries are a well-established example. numberanalytics.com An N-acyl oxazolidinone can be converted to its boron enolate, which then reacts with an aldehyde in a highly diastereoselective aldol addition. Subsequent removal of the auxiliary reveals the chiral β-hydroxy acid, which can be converted to the corresponding ketone. Lactate-derived ketones have also been employed as versatile chiral auxiliaries for the synthesis of both syn- and anti-α-methyl-β-hydroxy ketones. cam.ac.ukresearchgate.net
Table 2: Performance of Selected Chiral Auxiliaries in Aldol Reactions numberanalytics.comresearchgate.netscispace.com Data based on representative examples from the literature.
| Chiral Auxiliary Type | Reaction Type | Typical Diastereoselectivity | Key Features |
|---|---|---|---|
| Evans' Oxazolidinone | Aldol Addition | >99:1 | Reliable, high stereocontrol, well-established removal procedures. numberanalytics.com |
| Lactate-Derived Ketones | Aldol Addition | High (syn or anti) | Auxiliary can be retained or removed. researchgate.net |
| Polymer-Supported Amines | Alkylation of Metalloenamine | up to 95% ee | Auxiliary can be recovered and reused. scispace.com |
Organocatalytic Systems for Asymmetric Induction
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.gov The asymmetric aldol reaction, which forms the core C-C bond and stereocenter of a β-hydroxy ketone, is particularly amenable to this approach. nih.gov Proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction between a ketone (the nucleophile) and an aldehyde (the electrophile). nih.gov
For the synthesis of this compound, an organocatalytic aldol reaction could be envisioned between acetone (B3395972) (or a protected hydroxyacetone) and 4-pentenal. Chiral primary amines derived from cinchona alkaloids have been shown to catalyze the direct asymmetric aldol reaction of hydroxyacetone (B41140) with arylglyoxals, affording chiral 2,3-dihydroxy-1,4-diones with high diastereoselectivity and enantioselectivity. semanticscholar.org Similarly, trifluoromethylated-imidazoline organocatalysts have proven efficient for the reaction of hydroxyacetone with aldehydes to build syn-1,2-diol units with yields up to 96% and 99% ee. sioc-journal.cn
Table 3: Organocatalysts for Asymmetric Aldol Reactions Yielding Hydroxy Ketones semanticscholar.orgsioc-journal.cnacs.org Data based on analogous reactions from cited literature.
| Catalyst | Reactants | Yield (%) | Stereoselectivity (dr or ee) |
|---|---|---|---|
| Trifluoromethylated-imidazoline | Hydroxyacetone + Aldehydes | up to 96 | up to 15:1 dr, 99% ee sioc-journal.cn |
| 9-Amino-9-deoxy-epi-cinchonine | Hydroxyacetone + α-Keto Esters | High | Excellent ee acs.org |
| Quinine-derived primary amine | Hydroxyacetone + Arylglyoxals | High | Good dr, Excellent ee semanticscholar.org |
Enzyme-Catalyzed Derivatization for Stereocontrol
Enzymatic methods provide an exceptionally high degree of stereoselectivity and are often conducted under mild reaction conditions. For a racemic mixture of this compound, enzyme-catalyzed kinetic resolution can be used to selectively isolate one enantiomer. In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the slower-reacting alcohol enantiomer from its esterified counterpart. mdpi.com
A more advanced technique is dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. academie-sciences.fr In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted alcohol enantiomer. acs.org Ruthenium complexes are highly effective catalysts for the racemization of secondary alcohols and are compatible with enzymatic acylation conditions. mdpi.comacademie-sciences.frresearchgate.net Lipases, such as Novozym 435 (immobilized lipase (B570770) B from Candida antarctica), are widely used for the acylation step, demonstrating high activity and selectivity. mdpi.comacs.org This combined ruthenium-enzyme system can convert a racemic secondary alcohol into a single enantiomer of the corresponding acetate (B1210297) with high yield and enantiomeric excess often exceeding 99%. acs.org
Table 4: Dynamic Kinetic Resolution (DKR) of Secondary Alcohols mdpi.comacs.orgnih.gov Data based on representative examples from the literature.
| Substrate | Racemization Catalyst | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1-Phenylethanol | Ru complex on Carbon Nanotubes | Novozym 435 | >96 | 99 mdpi.com |
| (R,S)-1-phenylethanol | Ru complex | Novozym 435 | Full Conversion | >99 acs.org |
| 1-Phenylethanol | Zeolite beta (Zr or Al) | Immobilized Lipase (C. antarctica) | High | up to 98 nih.gov |
Optimization of Synthetic Efficiency and Yield for this compound Production
The efficient and high-yield production of this compound and its specific enantiomers is critical for its application in further chemical syntheses, such as the construction of complex natural products like spiroketals. researchgate.netsciforum.net Optimization strategies focus on enhancing reaction pathways, minimizing waste, and ensuring economic viability, particularly when considering larger-scale production. These strategies are increasingly guided by the principles of green chemistry and process intensification to create sustainable and efficient manufacturing processes.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing hazardous substances, improving atom economy, and increasing energy efficiency. encyclopedia.pubscispace.com The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for achieving these goals. acs.org
Catalysis and Atom Economy: A primary goal of green chemistry is to favor catalytic reactions over stoichiometric ones. acs.org Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. nih.gov While some reported syntheses of related structures may use stoichiometric reagents, such as selenium-promoted cyclizations, the development of catalytic alternatives is a key optimization goal. sciforum.net For instance, asymmetric catalysis provides a powerful route to chiral compounds, like the enantiomers of this compound, in high yield and excellent enantiomeric excess, as demonstrated in the synthesis of similar chiral allyl alcohols. mdpi.com
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Synthetic routes with high atom economy are inherently "greener" as they generate less waste. Multi-component reactions, such as the A3-coupling, represent an efficient method for constructing complex molecules like hydroxypropargylamines from simpler precursors in a single step, thereby maximizing atom economy. scielo.br
Use of Renewable Feedstocks and Biocatalysis: Another cornerstone of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. researchgate.net Research into producing chemical feedstocks from biomass, such as furfural (B47365) derivatives, is an active area that could provide sustainable starting materials for a variety of chemical syntheses. ucl.ac.uk
Enzymes and whole-cell biocatalysts offer a highly specific and environmentally benign alternative to traditional chemical reagents. acs.org Biocatalytic reductions, for example, can produce chiral alcohols with very high enantiomeric excess (>99.9%) under mild conditions, often in aqueous media. nih.gov The use of enzymes, such as oxidases or aldolases, has been demonstrated in the synthesis of structural isomers like (S)-4-hydroxyoct-7-en-2-one. thieme-connect.de This suggests that a biocatalytic approach for this compound is feasible, potentially using engineered enzymes or microorganisms. Such enzymatic processes often eliminate the need for protecting groups, further reducing the number of synthetic steps and the amount of waste generated. acs.org
Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or performing reactions under solvent-free conditions. encyclopedia.pubresearchgate.net Techniques like microwave irradiation can significantly accelerate reaction times and reduce the need for solvents. encyclopedia.pub The development of synthetic routes in aqueous media not only improves safety but also simplifies purification processes. ucl.ac.uk
Table 1: Comparison of Green Chemistry Metrics for Synthetic Approaches
| Metric | Traditional Approach (e.g., Stoichiometric Reagents) | Green Chemistry Approach (e.g., Biocatalytic) |
|---|---|---|
| Catalyst | Stoichiometric reagents (e.g., organoselenium) | Catalytic (e.g., enzyme, reusable metal catalyst) |
| Atom Economy | Lower, due to byproducts from reagents | Higher, fewer byproducts |
| Solvents | Often hazardous organic solvents (e.g., CH2Cl2) | Safer solvents (e.g., water, ethanol) or solvent-free |
| Energy Input | May require high temperatures and long reaction times | Often at or near room temperature; accelerated by microwaves |
| Waste Generation (E-Factor) | High | Low |
| Use of Protecting Groups | Often required | Often unnecessary due to enzyme specificity acs.org |
Scale-Up Considerations and Process Intensification
Translating a laboratory-scale synthesis of this compound to an industrial scale requires careful consideration of process safety, efficiency, and economics. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies.
From Batch to Continuous Flow: A key strategy for process intensification is the shift from traditional batch reactors to continuous flow systems. Flow chemistry offers numerous advantages, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for integrating synthesis, workup, and purification into a single, automated process. This approach allows for precise control over reaction parameters, which can lead to higher yields and purities.
Bioreactor Scale-Up and Downstream Processing: For biocatalytic routes, scaling up involves moving from shaken flasks to controlled bioreactors. This transition can dramatically increase the concentration of the biocatalyst (cells), leading to higher productivity. nih.gov A successful scale-up requires optimizing parameters such as aeration, pH, and temperature control within the bioreactor.
Downstream processing—the isolation and purification of the final product—is a critical and often costly part of large-scale synthesis. nih.gov The choice of extraction solvent, for example, must balance efficiency with environmental and safety concerns. Optimizing the extraction and purification steps is essential to achieve high isolated yields and minimize solvent waste. As demonstrated in the production of other chiral alcohols, a well-developed extraction process can yield isolated products of over 85%. nih.gov
Economic Evaluation: The economic viability of a scaled-up process is paramount. An optimized and intensified process can significantly lower production costs. For example, the scale-up of a biocatalytic reduction process for a key chiral intermediate successfully lowered production costs by 80%, making the process economically feasible. nih.gov Such evaluations are crucial for the commercial production of this compound.
Table 2: Key Parameters for Scale-Up of a Biotransformation Process
| Parameter | Analytical Scale (e.g., 1 mL) | Preparative Scale (e.g., 15 mL) | Pilot Scale (e.g., 500 mL) |
|---|---|---|---|
| Reaction Volume | 1 mL | 15 mL | 500 mL |
| Substrate Concentration | 300 mM | 300 mM | 300 mM |
| Biocatalyst Concentration | Optimized | Maintained from smaller scale | Maintained via controlled cell cultivation |
| Temperature Control | Thermomixer | Water bath | Internal probe and jacket |
| pH Control | Buffer | Buffer | Automated pH-stat |
| Product Yield (in solution) | >99% | >99% | 96% nih.gov |
| Isolated Yield | N/A | Variable | 86% (after optimization) nih.gov |
Chemical Transformations and Mechanistic Insights of 1 Hydroxyoct 7 En 4 One
Intramolecular Cyclization Reactions of 1-Hydroxyoct-7-en-4-one
The dual functionality of this compound, containing both a nucleophilic hydroxyl group and an electrophilically susceptible alkene, makes it an ideal substrate for intramolecular cyclization reactions. These reactions are pivotal for constructing bicyclic systems like the 1,6-dioxaspiro[4.4]nonane skeleton.
The use of chiral organoselenium reagents has proven to be a highly effective strategy for achieving asymmetric cyclization of this compound. These electrophilic selenium species activate the terminal double bond, initiating a cascade that results in the formation of enantiomerically enriched spiroketal products.
Research has demonstrated the efficacy of camphorselenenyl tetrafluoroborate (B81430) as a chiral electrophile in promoting the asymmetric cyclization of this compound. researchgate.net This reagent is typically generated in situ from the corresponding camphor (B46023) diselenide and silver tetrafluoroborate. The reaction, conducted in dichloromethane (B109758) at room temperature, yields 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes. researchgate.net The camphor moiety provides the chiral environment necessary to induce asymmetry in the final spiroketal product. The transformation proceeds efficiently, affording a mixture of diastereoisomeric products that incorporate the selenium reagent. researchgate.net
The cyclization of this compound with camphorselenenyl tetrafluoroborate results in the formation of a mixture of four diastereoisomers: two E-isomers and two Z-isomers of 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonane. researchgate.net The formation of these multiple stereoisomers arises from the creation of new stereocenters during the cyclization process. A significant achievement of this methodology is that these diastereoisomers can be successfully separated using medium pressure liquid chromatography (MPLC). researchgate.net Following separation, the seleno group can be removed reductively. Deselenenylation with triphenyltin (B1233371) hydride and AIBN (azobisisobutyronitrile) furnishes the final enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonanes, demonstrating excellent diastereocontrol post-synthesis. researchgate.net
| Reactant | Reagent | Initial Products | Final Products (after deselenenylation) |
|---|---|---|---|
| This compound | Camphorselenenyl Tetrafluoroborate | Mixture of four diastereoisomers of 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonane researchgate.net | Enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonanes researchgate.net |
The mechanistic pathway for the organoselenium-promoted cyclization of this compound is initiated by the electrophilic attack of the chiral selenium reagent on the terminal double bond. This primary step forms a cyclic seleniranium ion intermediate. The formation of this three-membered ring activates the alkene toward nucleophilic attack.
Subsequently, the molecule undergoes an intramolecular cyclization cascade. The ketone at the C4 position is in equilibrium with its hemiacetal form, resulting from the attack of the hydroxyl group at C1. It is this hemiacetal oxygen that acts as the intramolecular nucleophile, attacking the seleniranium ion. This intramolecular attack proceeds in a stereoselective manner, leading to the formation of the tetrahydrofuran (B95107) ring and establishing the spirocyclic center. The regioselectivity of the attack favors the formation of the five-membered ring of the spiroketal system.
While the organoselenium-mediated pathway is a well-documented and highly successful strategy for the asymmetric cyclization of this compound, other general strategies for similar substrates exist in principle. Electrophilic cyclizations can be initiated by other reagents capable of activating a double bond, such as halonium ions (e.g., from I₂, NBS) or mercury(II) salts. Radical cyclizations, typically initiated by radical initiators like AIBN in the presence of reagents like tributyltin hydride, offer an alternative mechanistic pathway for forming cyclic structures. However, specific applications of these alternative electrophilic or radical cyclization strategies directly on this compound are not extensively detailed in the scientific literature, which highlights the prominence of the organoselenium approach for this particular substrate.
For the documented organoselenium-mediated cyclization of this compound, several factors are crucial in dictating the reaction's outcome.
Regioselectivity : The formation of the 1,6-dioxaspiro[4.4]nonane system is a result of the inherent structural constraints of the starting material. The reaction proceeds via the formation of a hemiacetal, followed by the nucleophilic attack from the hemiacetal oxygen onto the activated double bond. This pathway selectively leads to the formation of two five-membered rings, a thermodynamically and kinetically favored arrangement.
Stereospecificity : The high degree of stereospecificity observed in this transformation is primarily governed by the chiral auxiliary on the selenium reagent. The camphor-derived backbone of camphorselenenyl tetrafluoroborate creates a sterically defined chiral environment. This environment dictates the facial selectivity of the initial electrophilic attack on the alkene, leading to the formation of specific diastereoisomeric seleniranium ions. The subsequent intramolecular nucleophilic attack is also influenced by this pre-existing stereochemistry, resulting in the observed mixture of diastereoisomeric spiroketal products. researchgate.net The ability to separate these diastereomers and then remove the chiral auxiliary makes this a powerful method for asymmetric synthesis. researchgate.net
Organoselenium-Mediated Asymmetric Cyclizations
Carbon-Carbon Bond Forming Reactions Involving this compound
The strategic placement of multiple functional groups within this compound opens up a plethora of possibilities for constructing complex molecular architectures through the formation of new carbon-carbon bonds.
Olefin Metathesis and Cross-Coupling Strategies
While specific examples of olefin metathesis and cross-coupling reactions directly on the this compound scaffold are not extensively documented in publicly available literature, the presence of a terminal alkene makes it a prime candidate for such transformations. Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, could be envisioned for both ring-closing metathesis (RCM) to form cyclic structures or cross-metathesis to introduce new substituents at the terminus of the double bond. Similarly, the terminal alkene is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental methods for creating carbon-carbon and carbon-heteroatom bonds in medicinal chemistry.
Nucleophilic and Electrophilic Addition Reactions
A notable example of the reactivity of this compound is its participation in an organoselenium-mediated asymmetric cyclization. This transformation is initiated by the electrophilic addition of a chiral selenium reagent to the terminal alkene.
In a key study, the asymmetric cyclization of this compound was achieved using camphorselenenyl tetrafluoroborate. This reagent, generated in situ from camphor diselenide and silver tetrafluoroborate, acts as a chiral electrophile that reacts with the terminal double bond. The intramolecular nucleophilic attack of the hydroxyl group then leads to the formation of a spirocyclic ether. This reaction yields a mixture of diastereoisomeric 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes. researchgate.netvdoc.pubresearchgate.netwiley-vch.de
The formation of the spirocyclic system proceeds through a seleniranium ion intermediate, which is then opened by the intramolecular nucleophilic attack of the hydroxyl group. The stereochemical outcome of the reaction is influenced by the chiral camphor-derived selenium reagent.
Functional Group Interconversions on the this compound Scaffold
The hydroxyl, ketone, and alkene moieties of this compound can be selectively modified to generate a diverse range of derivatives.
Selective Oxidation and Reduction Methodologies
The selective oxidation or reduction of the hydroxyl and ketone groups in this compound would provide access to di-ketones, diols, or lactones, further expanding its synthetic utility. Standard oxidation protocols could be employed to convert the secondary alcohol to a ketone, while a variety of reducing agents could be used to selectively reduce the existing ketone to a secondary alcohol. The choice of reagents would be crucial to avoid unwanted reactions with the terminal alkene.
Derivatization of the Hydroxyl and Ketone Moieties
The hydroxyl and ketone groups of this compound are amenable to a wide range of derivatization reactions. The hydroxyl group can be protected or converted into a better leaving group for subsequent substitution reactions. The ketone can be transformed into various functional groups such as acetals, enamines, or hydrazones, which can then be used in further synthetic manipulations.
Modification of the Terminal Alkene Functionality
The terminal alkene is a key site for functionalization. As demonstrated in the organoselenium-mediated cyclization, the double bond can be activated by electrophiles to initiate intramolecular reactions. researchgate.netvdoc.pubresearchgate.netwiley-vch.de
Following the formation of the 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonane derivatives, the camphorseleno group can be further manipulated. For instance, deselenenylation using triphenyltin hydride and AIBN (azobisisobutyronitrile) leads to the formation of enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonanes. researchgate.netresearchgate.net This two-step sequence effectively transforms the terminal alkene of this compound into a methyl-substituted spirocyclic ether.
Furthermore, the camphorseleno group can be substituted by other functionalities. For example, treatment with allyltributyltin in the presence of AIBN allows for the introduction of an allyl group, demonstrating the versatility of the organoselenium intermediate for further carbon-carbon bond formation. researchgate.netresearchgate.net
Below is a table summarizing the observed transformations of this compound:
| Starting Material | Reagents | Product(s) | Reaction Type |
| This compound | Camphor diselenide, AgBF₄ | Diastereoisomeric 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes | Asymmetric Selenocyclization |
| 2-[(Camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonane | Triphenyltin hydride, AIBN | 2-Methyl-1,6-dioxaspiro[4.4]nonane | Deselenenylation |
| 2-[(Camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonane | Allyltributyltin, AIBN | 2-(Allylmethyl)-1,6-dioxaspiro[4.4]nonane | Allylation |
Computational and Theoretical Chemistry Investigations of 1 Hydroxyoct 7 En 4 One and Its Reactivity
Quantum Chemical Characterization of 1-Hydroxyoct-7-en-4-one
A quantum chemical characterization provides fundamental insights into the intrinsic properties of a molecule. Such an analysis would typically involve the use of computational methods like Density Functional Theory (DFT) to model the molecule and predict its behavior.
Electronic Structure and Bonding AnalysisNo specific studies detailing the electronic structure of this compound were found. A complete analysis would require data such as:
Molecular Orbital (MO) Analysis: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, which are crucial for understanding the molecule's reactivity.
Electron Density Distribution: Maps of electron density and electrostatic potential to identify nucleophilic and electrophilic sites.
Natural Bond Orbital (NBO) Analysis: Data on bond orders, atomic charges, and hyperconjugative interactions that stabilize the molecule.
While general DFT studies on other hydroxy ketones and unsaturated carbonyl compounds exist, these findings cannot be directly extrapolated to this compound without a dedicated computational study. nih.govmdpi.com
Conformation and Stereoisomeric PreferencesThe presence of a stereocenter at the hydroxyl-bearing carbon and the flexible aliphatic chain suggests that this compound can exist in multiple conformations and as a pair of enantiomers ((R) and (S)). Computational studies are essential for determining the relative stabilities of these forms.nih.govamazonaws.comHowever, no specific research was identified that provides:
Potential Energy Surface Scans: To identify the most stable conformers (global and local minima) of the molecule.
Relative Energies of Stereoisomers: Calculations to determine the energetic preference for one enantiomer over the other or for different diastereomeric transition states in its reactions.
Intramolecular Interactions: Analysis of potential hydrogen bonding between the hydroxyl group and the ketone oxygen, which would significantly influence the preferred conformation.
Studies on other α-hydroxy ketones have shown that intramolecular hydrogen bonding and steric effects are critical in dictating conformational preferences, but such data is missing for the target compound. dntb.gov.uarsc.orgresearchgate.net
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, predicting their outcomes, and understanding the origins of selectivity. scilit.com Although this compound is known to undergo cyclization, the specific computational details of these pathways are not documented. rsc.org
Elucidation of Transition States and Reaction IntermediatesUnderstanding a reaction mechanism requires the identification and characterization of all transient species, including intermediates and transition states. For the known selenocyclization of this compound, this would involve:
Transition State Geometries and Energies: Calculation of the structures and activation energies of transition states for key steps, such as the initial attack of the selenium electrophile and the subsequent intramolecular cyclization.
Intermediate Characterization: Identification of intermediates like seleniranium ions and determining their relative stabilities.
Mechanistic studies on the selenocyclization of other alkenyl systems have been performed, confirming the importance of seleniranium ion intermediates, but these are not specific to this compound. scilit.comchemrxiv.org
Prediction of Regio- and Enantioselectivities in Cyclization ReactionsThe formation of specific spiroketal products from this compound implies high levels of regio- and enantioselectivity.rsc.orgComputational models are key to explaining and predicting these outcomes.acs.orgA comprehensive study would provide:
Energy Profiles for Competing Pathways: Comparing the activation barriers for different possible cyclization pathways (e.g., leading to different ring sizes or stereoisomers).
Models of Stereocontrol: Analysis of the transition state assemblies to understand how chirality is transferred and amplified during the reaction.
While computational studies have successfully predicted enantioselectivity in other spiroketalization reactions, this analysis has not been applied to this compound in the available literature. rsc.orgresearchgate.netresearchgate.net
Solvent Effects on Reaction Energetics and KineticsThe choice of solvent can dramatically influence reaction rates and selectivity.numberanalytics.comComputational models, using either implicit or explicit solvent molecules, can quantify these effects.frontiersin.orgFor the reactions of this compound, relevant computational data would include:
Solvation Energies: Calculating the stabilization energies of reactants, transition states, and intermediates in different solvents.
Reaction Profiles in Solution: Comparing the free energy profiles of the reaction in various solvents to predict changes in kinetics and thermodynamics.
General research highlights the importance of solvent effects in cyclization reactions, but lacks specific data for the title compound. rsc.orgrsc.orgacs.org
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. wikipedia.org For a flexible molecule like this compound, MD simulations provide critical insights into its structural, dynamical, and thermodynamical properties at an atomic level. mdpi.com These simulations solve Newton's equations of motion for a system of particles, allowing researchers to observe how the molecule behaves in different environments (e.g., in a solvent like water) and to map its conformational landscape. wikipedia.org
The conformational landscape refers to the complete set of three-dimensional shapes, or conformers, that a molecule can adopt through the rotation of its single bonds. wikipedia.org These different arrangements, also known as rotamers, often have subtle energy differences, and the molecule can interconvert between them. wikipedia.org Understanding this landscape is crucial as the specific conformation of this compound can significantly influence its reactivity and biological interactions.
MD simulations can be employed to explore this landscape systematically. A typical simulation would involve placing the molecule in a simulated solvent box and allowing the system to evolve over nanoseconds or even microseconds. rsc.org From the resulting trajectory, various analyses can be performed:
Potential Energy Surface Mapping: Identifying the most stable, low-energy conformers.
Root Mean Square Deviation (RMSD): Tracking the stability of the molecule's conformation over time. A stable simulation is indicated by the RMSD value reaching a plateau. mdpi.com
Principal Component Analysis (PCA): To identify the dominant modes of motion and the major conformational changes the molecule undergoes. rsc.org
A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at C1 and the carbonyl oxygen at C4. This interaction could stabilize certain folded conformers, creating a pseudo-cyclic structure that would significantly restrict the conformational freedom of the molecule and influence its reactivity. MD simulations are an ideal tool to quantify the stability and lifetime of such hydrogen bonds.
The table below illustrates a hypothetical set of low-energy conformers for this compound and their theoretical relative energies, which could be validated and refined through detailed MD simulations.
| Conformer | Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kJ/mol) (Theoretical) | Notes |
|---|---|---|---|---|
| Extended-Chain (Anti) | The carbon backbone is in a linear, zig-zag arrangement. | C1-C2-C3-C4: ~180° C3-C4-C5-C6: ~180° | 0.0 | Serves as the reference ground state; minimal steric strain. |
| Folded (H-Bonded) | The hydroxyl group at C1 forms a hydrogen bond with the carbonyl oxygen at C4. | C1-C2-C3-C4: ~60° (gauche) | -5 to -15 | Stabilized by intramolecular hydrogen bonding, potentially a highly populated state. |
| Gauche-Fold | A gauche interaction along the C5-C6 bond, leading to a more compact structure. | C4-C5-C6-C7: ~60° | +3.8 | Higher energy due to van der Waals strain but entropically accessible. wikipedia.org |
| Allylic-Strain Conformer | Rotation around the C5-C6 bond is influenced by allylic strain from the C7=C8 double bond. | H-C6-C7=C8: Varies | Variable | Energetics are sensitive to the position of substituents relative to the double bond. wikipedia.org |
Development of Computational Models for Predicting this compound Reactivity
Computational models are indispensable for predicting the chemical reactivity of molecules like this compound, offering insights that complement experimental studies. These models, often based on quantum mechanics, can determine how and where a molecule is likely to react. acs.org The reactivity of this compound is complex due to the presence of three distinct functional groups: a primary alcohol (-OH), a ketone (C=O), and an alkene (C=C).
The primary methods for modeling reactivity include:
Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a molecule to predict properties like molecular orbital energies, partial atomic charges, and reaction energy barriers. soton.ac.uk
Structure-Activity Relationship (SAR) Models: These models correlate structural features of a molecule with its chemical reactivity or biological activity. For instance, SAR can be used to estimate reaction rate coefficients based on the contribution of different functional groups. copernicus.org
Computational models can predict several key aspects of reactivity for this compound:
Site of Reaction: The molecule presents multiple sites for potential reactions. The hydroxyl group can be oxidized or act as a nucleophile. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack (a 1,2-addition). The C=C double bond can undergo electrophilic addition or serve as a Michael acceptor for conjugate (1,4-) addition. openstax.org DFT calculations of the molecular electrostatic potential (MEP) can visualize electron-rich (red) and electron-poor (blue) regions, highlighting the nucleophilic oxygen atoms and electrophilic carbon atoms.
Reaction Kinetics: By calculating the energy profile of a reaction pathway, including the energies of reactants, transition states, and products, computational models can predict the activation energy. acs.org This allows for the estimation of reaction rate constants, providing a quantitative measure of how fast a reaction will proceed. For example, models can predict the rate constants for the reaction of this compound with atmospheric oxidants like the hydroxyl radical (•OH). acs.orgcopernicus.org
Thermodynamic Favorability: The models can determine the change in Gibbs free energy (ΔG) for a reaction, indicating whether the formation of products is thermodynamically favorable.
The table below summarizes key computational parameters that can be calculated for this compound and their implications for its reactivity.
| Descriptor | Theoretical Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates the molecule's ability to donate electrons. The C=C double bond is often the location of the HOMO, making it susceptible to electrophilic attack. |
| LUMO Energy | ~ -1.5 eV | Indicates the molecule's ability to accept electrons. The LUMO is typically centered on the α,β-unsaturated ketone system, indicating its electrophilicity. nih.gov |
| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability. |
| Partial Charge on Carbonyl Carbon (C4) | ~ +0.4 e | The significant positive charge makes this atom a primary target for nucleophilic (1,2-) addition. |
| Partial Charge on β-Carbon (C6) | ~ +0.1 e | The positive charge, while smaller than at C4, makes this a site for conjugate (1,4-) addition by soft nucleophiles. researchgate.net |
| Proton Affinity of Carbonyl Oxygen | ~ 850 kJ/mol | High proton affinity suggests that acid-catalyzed reactions at the carbonyl group are likely. openstax.org |
| Bond Dissociation Energy of O-H | ~ 440 kJ/mol | Represents the energy required to break the O-H bond, relevant for predicting oxidation and radical abstraction reactions. |
These computational models can be further developed and refined by comparing their predictions against experimental data for this compound or structurally related compounds. researchgate.net For instance, predicted rate constants can be validated against experimentally measured rates, leading to more accurate predictive models for this class of bifunctional compounds. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
